molecular formula C6H6Cl2O2 B12106164 Phenol, 2,6-dichloro-, monohydrate CAS No. 848169-95-9

Phenol, 2,6-dichloro-, monohydrate

Cat. No.: B12106164
CAS No.: 848169-95-9
M. Wt: 181.01 g/mol
InChI Key: UNBGRCJPTFUYFH-UHFFFAOYSA-N
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Description

Historical Context of Chlorophenol Research

Chlorophenols as a class of compounds gained prominence with the expansion of industrial and agricultural activities over the past several decades. nih.gov They have been used extensively as pesticides, herbicides, disinfectants, and wood preservatives. nih.govwikipedia.orgresearchgate.net Specifically, mixtures of chlorophenols were common as wood and leather impregnating agents to prevent fungal growth. unl.pt

The widespread use and production of chlorophenols, including their formation as byproducts in processes like paper pulp bleaching and water disinfection, led to their emergence as significant environmental pollutants. nih.govresearchgate.netunl.pt Concerns about their environmental persistence and potential for contamination of soil and water brought them to the forefront of environmental science research in the latter half of the 20th century. nih.govunl.ptcdc.gov By the 1970s, the potential for contamination from polychlorinated dibenzo dioxins in chlorophenol production raised further questions, leading to the discontinuation of their use as anti-stain agents in lumber in most countries by the early 1990s. nih.gov This history of industrial use and subsequent environmental contamination has driven much of the research into the detection, degradation, and chemical behavior of specific isomers like 2,6-dichlorophenol (B41786).

Significance of Phenol (B47542), 2,6-dichloro- as a Reference Compound in Chemical Studies

In modern analytical chemistry and environmental science, Phenol, 2,6-dichloro- serves as a crucial reference compound. It is available as a certified reference material, which is essential for calibrating analytical instruments and validating new detection methods. accustandard.com Its use ensures the accuracy and comparability of data across different studies and laboratories.

The compound is frequently included in studies developing methods for the simultaneous determination of multiple chlorophenols in environmental samples like water. For instance, it has been used in the development of sensitive detection techniques using capillary electrophoresis, where it serves as one of the target analytes to optimize separation and detection conditions. ste-mart.com Furthermore, its distinct electrochemical properties have been leveraged in the development of novel potentiometric sensors. In one such study, ion association complexes involving the 2,6-dichlorophenolindophenolate ion (DCPIP) were used to create membrane-based sensors for detecting antioxidant compounds. mdpi.com The stability and predictable behavior of 2,6-DCP make it an ideal component for testing the performance and selectivity of these new analytical tools. filab.franalytice.com

Overview of Research Trajectories for Phenol, 2,6-dichloro-

Research involving Phenol, 2,6-dichloro- has followed several key trajectories, primarily focusing on its synthesis, environmental fate, and detection.

Synthesis: Various methods for the laboratory and industrial synthesis of 2,6-dichlorophenol have been documented. These include the chlorination of phenol with chlorine gas under specific conditions, the decomposition of the diazotate of 2,6-dichloro-4-aminophenol, and the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. chemicalbook.comorgsyn.org Other multi-step processes start from phenol or the ethyl ester of 4-hydroxybenzoic acid. wikipedia.org Research also explores optimizing reaction conditions to improve yield and purity. google.com

Environmental Degradation: A significant body of research is dedicated to understanding and accelerating the degradation of 2,6-DCP in the environment. Studies have shown that while chlorophenols can be persistent, microbial degradation is possible. cdc.govnih.gov A key area of investigation is bioremediation, which uses microorganisms to break down the compound. Research has identified specific bacterial strains, such as Ralstonia basilensis RK1, capable of aerobically degrading and mineralizing 2,6-DCP, using it as a sole source of carbon and energy. nih.govacs.org Studies have examined the influence of various environmental factors—such as temperature, oxygen levels, pH, and the presence of other organic substrates—on the rate of biodegradation in soil and water. acs.orgacs.orgresearchgate.netacs.org Fungal degradation, for example by Trichoderma longibraciatum, has also been investigated as a promising method for bioremediation. nih.gov

Analytical and Chemical Studies: The development of precise and sensitive analytical methods for detecting 2,6-DCP is another major research focus. filab.fr Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are commonly employed. ste-mart.comfilab.franalytice.com Research in this area aims to lower detection limits and analyze complex environmental samples. ste-mart.comnih.gov Beyond detection, the compound is used in fundamental chemical research. For example, its phenoxyl radical, generated through oxidation, has been studied using techniques like Electron Spin Resonance (ESR) to understand the properties and antioxidant activities of related phenol derivatives. researchgate.net

Data Tables

Physical and Chemical Properties of Phenol, 2,6-dichloro- This table summarizes key physical and chemical properties of the compound.

PropertyValueSource(s)
IUPAC Name 2,6-Dichlorophenol wikipedia.orgnih.gov
CAS Number 87-65-0 wikipedia.orgnih.govnist.gov
Molecular Formula C₆H₄Cl₂O chemicalbook.comnist.govepa.gov
Molar Mass 163.00 g·mol⁻¹ wikipedia.orgnih.gov
Appearance White crystalline solid wikipedia.orgchemicalbook.com
Melting Point 66-69 °C wikipedia.orgchemicalbook.comcdhfinechemical.com
Boiling Point 219.5-220 °C chemicalbook.comcdhfinechemical.com
pKa 6.78 wikipedia.org
log Kow (Octanol-Water Partition Coefficient) 2.75 nih.gov

Research Findings on the Degradation of Phenol, 2,6-dichloro- This table presents selected findings from studies on the biodegradation of 2,6-DCP.

Research FocusKey FindingOrganism/SystemSource(s)
Mineralization 61% of initial U-¹⁴C-labeled 2,6-DCP was converted to ¹⁴CO₂ after 5 days of incubation.Ralstonia basilensis RK1 in unsaturated soil acs.orgacs.orgacs.org
Substrate Inhibition At concentrations above 300 µM, 2,6-DCP increasingly inhibited its own degradation.Ralstonia sp. Strain RK1 (pure culture) nih.gov
Temperature Effect The biodegradation rate was reported to be four times lower at 8°C than at 20°C.Soil microcosm researchgate.net
Fungal Tolerance The fungus Trichoderma longibraciatum demonstrated tolerance to 2,6-DCP up to a concentration of 300 mg/L.Trichoderma longibraciatum in liquid medium nih.gov
Biodegradation as Sole Carbon Source A bacterial strain was isolated that could grow on 2,6-DCP as the sole source of carbon and energy.Ralstonia sp. Strain RK1 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

848169-95-9

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

2,6-dichlorophenol;hydrate

InChI

InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2

InChI Key

UNBGRCJPTFUYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl.O

Origin of Product

United States

Synthetic Methodologies for Phenol, 2,6 Dichloro

Direct Chlorination of Phenol (B47542) and Related Precursors

The direct chlorination of phenol is a common approach for synthesizing 2,6-dichlorophenol (B41786). This method relies on the electrophilic aromatic substitution of phenol with a chlorinating agent.

Electrophilic Aromatic Substitution with Chlorine Gas

The reaction of phenol with chlorine gas is a primary industrial method for producing chlorophenols. nih.gov This electrophilic aromatic substitution reaction is directed by the hydroxyl group of the phenol, which activates the ortho and para positions for substitution. The initial products are typically 2-chlorophenol (B165306) and 4-chlorophenol. nih.gov Further chlorination leads to the formation of dichlorinated products, including 2,6-dichlorophenol and 2,4-dichlorophenol (B122985), and can proceed to form 2,4,6-trichlorophenol (B30397). nih.gov

One documented method involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene (B124822) and fuming sulfuric acid to produce 2,6-dichlorophenol. orgsyn.orgchemicalbook.com Another approach utilizes o-chlorophenol as the starting material, which is then chlorinated to yield 2,6-dichlorophenol. nih.gov This method can achieve a yield of approximately 90%. nih.gov

Influence of Catalysts and Solvents on Chlorination Selectivity and Yield

The selectivity and yield of the direct chlorination of phenol are significantly influenced by the choice of catalysts and solvents. Different catalysts can direct the chlorination to favor the formation of specific isomers.

For instance, the use of a diisopropylamine (B44863) catalyst in a tetrachloroethylene (B127269) solvent has been shown to produce 2,6-dichlorophenol from o-chlorophenol in a single step. google.com In one example, this method yielded 14-16 grams of 2,6-dichlorophenol with 98% content from 20 grams of o-chlorophenol. google.com

The use of a secondary amine catalyst, such as diethylamine, in toluene (B28343) has been shown to be effective for the chlorination of 4-(3,3-dichloro-2-propenyloxy)phenol (B8681681) with sulfuryl chloride, yielding the corresponding 2,6-dichloro derivative in high yield. justia.com Research has also explored the use of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) as a catalyst for ortho-selective chlorination of phenols with sulfuryl chloride in aromatic solvents. brandeis.edu

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions such as temperature, reaction time, and reactant ratios is crucial for maximizing the purity and yield of 2,6-dichlorophenol.

In a patented process using chlorobenzene (B131634) and N-methylaniline, the chlorination temperature is maintained between 70-100°C. google.com The reaction is monitored until the concentration of 2,6-dichlorophenol reaches at least 95.0%. google.com Subsequent distillation under vacuum allows for the isolation of the final product with a purity of over 99.5%. google.com One specific example of this process yielded 2566 kg of 2,6-dichlorophenol with a purity of 99.9% and a yield of 93.44%. google.com

Another example involves the chlorination of o-chlorophenol with a diisopropylamine catalyst at 75-85°C, resulting in a selectivity of about 80% for 2,6-dichlorophenol and a reaction conversion rate of over 95%. google.com

Multi-Step Synthetic Routes

In addition to direct chlorination, multi-step synthetic routes offer alternative pathways to 2,6-dichlorophenol, often providing better control over isomer selectivity.

Synthesis via Sulfonation and Subsequent Chlorination

A well-established multi-step synthesis involves the sulfonation of phenol, followed by chlorination and then desulfonation. wikipedia.org In this process, phenol is first converted to its 4-sulfonic acid derivative. wikipedia.org The presence of the sulfonic acid group directs the subsequent chlorination to the positions flanking the hydroxyl group (the ortho positions). wikipedia.org Finally, hydrolysis removes the sulfonic acid group to yield 2,6-dichlorophenol. wikipedia.org A similar process starting with phenol involves sulfonation with concentrated sulfuric acid to get p-hydroxybenzenyl sulfonate, followed by chlorination in the presence of iron trichloride (B1173362) to obtain 4-hydroxyl-3,5-dichloro benzosulfonic acid, and finally desulfonation to give 2,6-dichlorophenol, with a reported total recovery of 60%. google.com

Decarboxylation of Substituted Hydroxybenzoic Acids

Another significant multi-step route to 2,6-dichlorophenol involves the decarboxylation of a substituted hydroxybenzoic acid. orgsyn.orgwikipedia.org This method typically starts with the chlorination of ethyl 4-hydroxybenzoate (B8730719). orgsyn.org The ester is chlorinated, often using sulfuryl chloride, to produce ethyl 3,5-dichloro-4-hydroxybenzoate. orgsyn.org This intermediate is then saponified to the corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org The final step is the decarboxylation of this acid, which can be achieved by heating it in a high-boiling solvent such as quinoline (B57606) or dimethylaniline, to afford 2,6-dichlorophenol. orgsyn.orgchemicalbook.com This procedure has been reported to yield 80-91% of 2,6-dichlorophenol from the dry 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

Recent research has also explored more environmentally friendly decarboxylation methods, such as using deep eutectic solvents like choline (B1196258) chloride-urea, which can act as both a catalyst and a solvent. nih.govresearchgate.net Palladium complexes have also been shown to be effective catalysts for the decarboxylation of hydroxybenzoic acids. rsc.org

Table of Synthetic Methodologies for 2,6-Dichlorophenol

Method Precursor(s) Reagents and Catalysts Key Steps Reported Yield/Purity References
Direct Chlorination Phenol Chlorine gas, nitrobenzene, fuming sulfuric acid Electrophilic aromatic substitution - orgsyn.orgchemicalbook.com
Direct Chlorination o-Chlorophenol Diisopropylamine, tetrachloroethylene One-step chlorination ~80% selectivity, >95% conversion google.com
Direct Chlorination Phenol Chlorine gas, chlorobenzene, N-methylaniline Catalytic chlorination >93% yield, >99.5% purity google.com
Sulfonation/Chlorination Phenol Concentrated sulfuric acid, chlorine, iron trichloride Sulfonation, chlorination, desulfonation 60% total recovery google.comwikipedia.org

| Decarboxylation | Ethyl 4-hydroxybenzoate | Sulfuryl chloride, Claisen's alkali, dimethylaniline | Chlorination, saponification, decarboxylation | 80-91% yield | orgsyn.orgwikipedia.org |

Table of Compounds Mentioned

Compound Name
2,4,6-trichlorophenol
2,4-dichlorophenol
2,6-dichloro-4-aminophenol
2,6-dichlorophenol
2-chlorophenol
3,5-dichloro-4-hydroxybenzoic acid
4-(3,3-dichloro-2-propenyloxy)phenol
4-chlorophenol
4-hydroxyl-3,5-dichloro benzosulfonic acid
Boric acid
Chlorine
Chlorobenzene
Choline chloride-urea
Diethylamide
Diisopropylamine
Dimethylaniline
Diphenyl sulfide
Ethyl 3,5-dichloro-4-hydroxybenzoate
Ethyl 4-hydroxybenzoate
Ferric chloride
N-methylaniline
Nitrobenzene
o-chlorophenol
p-hydroxybenzenyl sulfonate
Phenol
Phenol, 2,6-dichloro-
Quinoline
Sulfuric acid
Sulfuryl chloride
Tetrachloroethylene
Utilizing Ethyl 3,5-dichloro-4-hydroxybenzoate and its Hydrate (B1144303)

A well-established method for preparing 2,6-dichlorophenol involves the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid, which is itself derived from ethyl 3,5-dichloro-4-hydroxybenzoate hydrate. orgsyn.org This multi-step synthesis begins with the chlorination of ethyl 4-hydroxybenzoate.

The initial step is the chlorination of ethyl 4-hydroxybenzoate using sulfuryl chloride. The reaction is typically carried out on a steam bath until the evolution of gas ceases, indicating the completion of the chlorination. An excess of sulfuryl chloride is then removed under reduced pressure. The resulting crude product is recrystallized from an ethanol-water mixture to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate. orgsyn.org

The subsequent step is the saponification of the ethyl 3,5-dichloro-4-hydroxybenzoate hydrate. This is achieved by heating the compound with Claisen's alkali. The resulting solution is then acidified with hydrochloric acid to precipitate 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

Finally, the dry 3,5-dichloro-4-hydroxybenzoic acid is heated with redistilled dimethylaniline. The evolution of carbon dioxide begins at approximately 130°C and becomes vigorous at 150°C. The mixture is heated for an extended period to ensure complete decarboxylation. After cooling, the reaction mixture is treated with hydrochloric acid, and the resulting 2,6-dichlorophenol is extracted with ether. The product is then purified by crystallization from petroleum ether. orgsyn.org

ReactantReagentProductYieldMelting Point (°C)
Ethyl 4-hydroxybenzoateSulfuryl chlorideEthyl 3,5-dichloro-4-hydroxybenzoate hydrate83-88%110-114 (decomposes)
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrateClaisen's alkali, Hydrochloric acid3,5-Dichloro-4-hydroxybenzoic acid--
3,5-Dichloro-4-hydroxybenzoic acidDimethylaniline2,6-Dichlorophenol80-91%64.5-65.5

This table outlines the key steps, reagents, and outcomes in the synthesis of 2,6-dichlorophenol starting from ethyl 4-hydroxybenzoate.

Decomposition of Diazotates of Aminophenol Derivatives

Another significant route to 2,6-dichlorophenol is through the decomposition of the diazotate of aminophenol derivatives. orgsyn.orgchemicalbook.com This method leverages the reactivity of diazonium salts, which are versatile intermediates in organic synthesis.

A key intermediate in this pathway is 2,6-dichloro-4-aminophenol. chemicalbook.comresearchgate.net The synthesis of this intermediate can be achieved through various routes. One common method involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, followed by reduction to 2,6-dichloro-4-aminophenol. patsnap.comgoogle.com The reduction can be carried out using agents like hydrazine (B178648) hydrate or through catalytic hydrogenation. patsnap.comguidechem.com

Once 2,6-dichloro-4-aminophenol is obtained, it undergoes diazotization. This process typically involves treating the aminophenol with a solution of nitrosylsulfuric acid in sulfuric acid at low temperatures. patsnap.com The resulting diazonium salt is then decomposed, often through hydrolysis, to yield 2,6-dichlorophenol. orgsyn.orgchemicalbook.com The decomposition step is a critical part of the synthesis, leading to the replacement of the diazonium group with a hydroxyl group, thus forming the target phenol.

Starting MaterialKey IntermediateFinal Product
2,6-Dichlorophenol2,6-Dichloro-4-nitrophenol -> 2,6-Dichloro-4-aminophenol2,6-Dichlorophenol
p-Nitroaniline2,6-Dichloro-4-nitroaniline -> 2,6-Dichloro-4-aminophenol2,6-Dichlorophenol

This table illustrates the pathways to 2,6-dichlorophenol involving the key intermediate 2,6-dichloro-4-aminophenol.

Advanced Synthetic Strategies and Novel Approaches

In addition to traditional methods, research has focused on developing more efficient and environmentally friendly strategies for the synthesis of 2,6-dichlorophenol. These advanced approaches often aim to improve selectivity, reduce waste, and simplify purification processes.

Alternative Halogenation Techniques

Alternative halogenation techniques offer improvements over classical methods, which can sometimes lack selectivity and produce significant waste. researchgate.net One approach involves the direct chlorination of phenol using a weak polar solvent and a locating catalyst, such as N-methylaniline in chlorobenzene. google.com This method can achieve high yields and purity of 2,6-dichlorophenol. google.com

Other advanced methods focus on regioselective chlorination. For instance, various catalysts have been screened for their ability to direct chlorination to specific positions on the phenol ring. researchgate.net While many efforts have targeted para-selective chlorination, the principles can be adapted to favor ortho-chlorination, which is necessary for the synthesis of 2,6-dichlorophenol. researchgate.netresearchgate.net The use of specific catalysts and reaction conditions can significantly influence the isomer distribution of the chlorinated phenol products. chemicalbook.com

Halogenation TechniqueCatalyst/Solvent SystemKey Advantage
Direct Chlorination of PhenolN-methylaniline/ChlorobenzeneHigh yield and purity
Regioselective ChlorinationVarious catalysts (e.g., secondary amines, boronic acids)Control over isomer distribution

This table summarizes alternative halogenation techniques for the synthesis of chlorinated phenols, including approaches relevant to 2,6-dichlorophenol.

Reductive Treatments for By-product Removal and Purity Enhancement

The purification of 2,6-dichlorophenol is a crucial step in its synthesis, as by-products are often formed during the reaction. Reductive treatments can be employed to remove certain impurities. For example, in syntheses involving nitrated intermediates, residual nitro groups can be reduced to amino groups, which may have different physical properties, facilitating separation.

More commonly, purification relies on physical methods like crystallization and distillation. A method involving crystallization followed by melting has been developed to purify crude 2,6-dichlorophenol. google.com This process takes advantage of the different melting points of 2,6-dichlorophenol and its common isomer, 2,4-dichlorophenol. By carefully controlling the temperature, impurities with lower melting points can be melted and separated, followed by the melting and collection of the purified 2,6-dichlorophenol. google.com

Adsorption techniques are also being explored for the removal of dichlorophenol isomers from aqueous solutions, which can be relevant in purification and wastewater treatment contexts. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Phenol, 2,6 Dichloro

Spectroscopic Techniques for Structural Confirmation

A combination of nuclear magnetic resonance, infrared, ultraviolet-visible, and mass spectrometry techniques provides a complete picture of the molecular structure of Phenol (B47542), 2,6-dichloro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Phenol, 2,6-dichloro-.

¹H NMR Spectroscopy: The proton NMR spectrum of Phenol, 2,6-dichloro-, is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl proton. Due to the molecule's symmetry, the two protons at the C3 and C5 positions are chemically equivalent, as are the single protons at the C4 and hydroxyl group positions. The spectrum typically shows a triplet for the C4 proton due to coupling with the two equivalent C3/C5 protons and a doublet for the C3/C5 protons coupling with the C4 proton. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon environment. cam.ac.uk Due to the molecule's symmetry, four distinct signals are expected for the six carbon atoms. epa.gov The carbon atoms attached to the chlorine atoms (C2 and C6) are equivalent, as are the carbon atoms at the C3 and C5 positions. epa.gov The carbon atom bonded to the hydroxyl group (C1) and the carbon at the C4 position each produce a unique signal. epa.gov The chemical shifts are influenced by the electronegativity of the substituents (Cl and OH).

Table 1: Representative NMR Data for Phenol, 2,6-dichloro-

NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity
¹HOHVariable (e.g., ~5.7)Singlet (broad)
¹HH-3, H-5~7.3Doublet
¹HH-4~6.9Triplet
¹³CC-1~150-
¹³CC-2, C-6~120-
¹³CC-3, C-5~129-
¹³CC-4~121-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in Phenol, 2,6-dichloro-. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational modes observed in the FTIR spectrum include:

O-H Stretching: A prominent broad band is typically observed in the region of 3400-3500 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. cam.ac.uk

C-H Stretching (Aromatic): Signals corresponding to the stretching of the carbon-hydrogen bonds on the aromatic ring usually appear just above 3000 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations result in several sharp absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol group is typically found in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

O-H Bending: The in-plane and out-of-plane bending vibrations of the hydroxyl group also produce characteristic signals.

Table 2: Characteristic FTIR Absorption Bands for Phenol, 2,6-dichloro-

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H Stretch~3448 (broad) cam.ac.uk
C-H Stretch (Aromatic)~3050-3100
C=C Stretch (Aromatic)~1400-1600
C-O Stretch~1200-1300
C-Cl Stretch~600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Phenol, 2,6-dichloro- molecule. The presence of the aromatic ring and its substituents gives rise to characteristic absorption maxima (λ_max) in the ultraviolet region. In a neutral solvent, Phenol, 2,6-dichloro- typically exhibits absorption peaks around 278 nm and 285 nm. thermofisher.com In a basic medium, such as 0.1 N sodium hydroxide, a bathochromic (red) shift is observed, with absorption maxima appearing at approximately 238 nm and 301 nm, corresponding to the phenolate (B1203915) anion. cam.ac.uk

Table 3: UV-Vis Absorption Maxima for Phenol, 2,6-dichloro-

Solvent/Conditionλ_max (nm)Reference
Methanol278, 285 thermofisher.com
0.1 N Sodium Hydroxide238, 301 cam.ac.uk

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of Phenol, 2,6-dichloro-. The molecular formula is C₆H₄Cl₂O, with a monoisotopic mass of approximately 161.96 g/mol . nih.govcontaminantdb.ca The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the (M)+, (M+2)+, and (M+4)+ peaks appearing in a distinctive ratio. The molecular ion peak is typically observed at m/z 162. nist.gov Fragmentation patterns can also provide structural information, with common fragments arising from the loss of HCl or CO. The base peak in the mass spectrum is often the molecular ion. nih.gov

Table 4: Mass Spectrometry Data for Phenol, 2,6-dichloro-

ParameterValue
Molecular FormulaC₆H₄Cl₂O researchgate.net
Molecular Weight163.00 g/mol researchgate.net
Monoisotopic Mass161.9639201 Da nih.gov
Major Mass-to-Charge Ratios (m/z)162, 164, 63 nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to molecules or ions that possess unpaired electrons, such as free radicals or transition metal complexes. The ground state of Phenol, 2,6-dichloro- is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it does not exhibit an EPR signal under standard conditions.

EPR spectroscopy would, however, be an essential tool for studying the corresponding phenoxyl radical, which could be generated from Phenol, 2,6-dichloro- through oxidation. The analysis of the EPR spectrum of such a radical would provide detailed information about the distribution of the unpaired electron's spin density across the aromatic ring and its interaction (hyperfine coupling) with the magnetic nuclei (¹H) within the molecule.

Hydrate (B1144303) Forms and Crystallographic Analysis of Phenol, 2,6-dichloro-, monohydrate

Analysis of the anhydrous crystal structure reveals the precise three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The Crystallography Open Database (COD) contains entries for the crystal structure of Phenol, 2,6-dichloro-. nih.gov These structures show how the molecules pack in the crystal lattice, influenced by hydrogen bonding from the hydroxyl group and other non-covalent interactions. In related structures, such as 4-amino-2,6-dichlorophenol (B1218435), extensive hydrogen bonding networks dictate the crystal packing. It is plausible that in a hypothetical monohydrate structure, water molecules would be integrated into this network, forming hydrogen bonds with the phenolic hydroxyl group.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

For instance, the crystal structure of 4-amino-2,6-dichlorophenol reveals a monoclinic crystal system with the space group P2₁/n. researchgate.netnih.gov The unit cell parameters for this related compound were determined to be a = 4.6064(5) Å, b = 11.7569(12) Å, c = 13.2291(13) Å, and β = 96.760(5)°. researchgate.net It is plausible that this compound would exhibit a similar crystal system, likely monoclinic or orthorhombic, which are common for substituted phenols.

The Crystallography Open Database (COD) contains entries for anhydrous 2,6-dichlorophenol (B41786) (COD IDs: 2020091 and 4021435), which serve as a foundational reference for the anhydrous form of the molecule. vedantu.com A detailed analysis of the crystallographic information file (CIF) for these entries would provide the precise bond lengths, bond angles, and torsion angles of the 2,6-dichlorophenol molecule itself. The introduction of a water molecule in the monohydrate form would lead to alterations in the crystal packing and unit cell dimensions, a common phenomenon observed in hydrated crystalline structures.

A comprehensive single-crystal X-ray diffraction study on this compound would be essential to definitively establish its crystallographic parameters, including the space group and unit cell dimensions, and to precisely locate the positions of the 2,6-dichlorophenol and water molecules within the asymmetric unit.

Table 1: Crystallographic Data for 4-amino-2,6-dichlorophenol researchgate.netnih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.6064(5)
b (Å)11.7569(12)
c (Å)13.2291(13)
β (°)96.760(5)
Volume (ų)711.47(13)
Z4

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl group on the phenol ring and the inclusion of a water molecule in the crystal lattice of this compound create a rich network of intermolecular interactions, with hydrogen bonding playing a dominant role.

In the crystal structure of the related 4-amino-2,6-dichlorophenol, extensive intermolecular hydrogen bonding is observed. O–H···N and N–H···O hydrogen bonds link the molecules into infinite chains and sheets. researchgate.netnih.gov For this compound, it is expected that the phenolic hydroxyl group will act as a hydrogen bond donor to the oxygen atom of the water molecule. Simultaneously, the water molecule can act as a hydrogen bond donor to the phenolic oxygen of a neighboring molecule and potentially to the chlorine atoms, which can act as weak hydrogen bond acceptors.

Polymorphism and Hydrate Stability Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Currently, there is a lack of specific studies in the searched literature focusing on the polymorphism of this compound. However, the existence of at least two anhydrous forms of 2,6-dichlorophenol in the Crystallography Open Database suggests that polymorphism is a relevant phenomenon for this molecule. vedantu.com

The stability of a hydrate is intrinsically linked to environmental conditions such as temperature and relative humidity. A monohydrate, like the subject of this article, will be stable within a specific range of these conditions. Outside of this range, it may convert to an anhydrous form or a different hydrate. Understanding the thermodynamics and kinetics of these transformations is crucial for the handling and storage of the compound.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be instrumental in characterizing the stability of this compound. TGA could determine the temperature at which the water molecule is lost, providing information on the strength of its binding within the crystal lattice. DSC could identify phase transitions, including melting points of the hydrate and any anhydrous polymorphs, as well as any energetic changes associated with polymorphic transformations.

Further research is required to fully map the polymorphic landscape of Phenol, 2,6-dichloro- and to delineate the stability profile of its monohydrate form.

Mechanistic Studies of Phenol, 2,6 Dichloro Transformations

Oxidative Degradation Pathways

Oxidative degradation of 2,6-DCP involves the use of strong oxidizing agents or biological systems, such as enzymes, to break down the aromatic ring and remove the chlorine atoms. This process often leads to the formation of quinones, hydroquinones, and eventually, ring cleavage products.

White-rot fungi are known for their ability to degrade a wide range of aromatic pollutants, including chlorophenols, through the action of extracellular enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov These enzymes are key players in the initial breakdown of complex aromatic structures.

Lignin Peroxidase (LiP): LiP is a powerful oxidase capable of oxidizing non-phenolic aromatic compounds, which constitute a significant portion of lignin and other recalcitrant molecules. usda.gov While the direct action of LiP on 2,6-DCP is part of the broader understanding of ligninolytic enzyme activity, specific studies often focus on more complex substrates. However, the general mechanism involves the generation of an aryl cation radical, which can lead to a variety of subsequent reactions, including dechlorination and ring cleavage. nih.gov

Manganese Peroxidase (MnP): MnP is another critical enzyme in the degradation of phenolic compounds. nih.gov It oxidizes Mn(II) to Mn(III), which then acts as a diffusible oxidant. Mn(III) is capable of oxidizing phenolic compounds like 2,6-DCP. nih.gov The MnP system can also promote the peroxidation of unsaturated fatty acids, creating a system that can oxidatively cleave non-phenolic compounds as well. usda.gov In the context of chlorolignins, which are structurally related to chlorophenols, MnP has been shown to be a major factor in their initial breakdown and decolorization. nih.gov

During the oxidative degradation of 2,6-DCP, the formation of quinone and hydroquinone (B1673460) intermediates is a common and critical step.

2,6-dichloro-1,4-benzoquinone (2,6-DCBQ): This compound is a known transformation product of 2,6-DCP. Studies have shown that the chlorination of various aromatic compounds, including phenols and chlorinated phenols, can lead to the formation of 2,6-DCBQ. researchgate.netnih.gov The formation of different quinones is proposed to occur through the oxidation of hydroquinones and related compounds via a two-step single-electron transfer. researchgate.net

The transformation of these intermediates is a key part of the degradation pathway. Hydroquinones and quinones are often the predominant intermediates in the degradation of chlorophenols. researchgate.net These aromatic compounds are further oxidized in subsequent steps, leading to ring-opening reactions and the formation of aliphatic compounds. researchgate.net

IntermediatePrecursor(s)Formation PathwaySubsequent Transformation
2,6-dichloro-1,4-benzoquinone 2,6-Dichlorophenol (B41786)OxidationFurther oxidation and ring cleavage
Hydroquinones 2,6-DichlorophenolOxidationOxidation to quinones

Following the formation of quinone and hydroquinone intermediates, the aromatic ring of 2,6-DCP is susceptible to cleavage. This is a crucial step in the complete mineralization of the compound. The hydroxylation of the aromatic ring can lead to its breakage, resulting in the formation of aliphatic acids such as succinic acid. nih.gov These intermediates are then further degraded and can be integrated into the central metabolism of microorganisms, ultimately leading to the formation of carbon dioxide and water. nih.gov

Reductive Degradation Processes

Reductive degradation involves the removal of chlorine atoms from the aromatic ring under anaerobic conditions, a process known as reductive dechlorination. This is often the initial step in the anaerobic breakdown of chlorinated aromatic compounds.

Under anaerobic conditions, microorganisms can utilize chlorinated phenols as electron acceptors, leading to the removal of chlorine atoms and their replacement with hydrogen atoms. In the case of 2,6-DCP, reductive dechlorination has been observed to transform it into 2-chlorophenol (B165306). nih.gov This process is mediated by microorganisms in environments such as estuarine and freshwater pond sediments. nih.gov The rate of reductive dechlorination can be influenced by various environmental factors, including the presence of other electron acceptors like sulfate (B86663). oup.com For instance, sulfate has been shown to inhibit reductive dechlorination in fresh sediments. oup.com

ProcessReactantProductConditions
Reductive Dechlorination2,6-Dichlorophenol2-ChlorophenolAnaerobic, microorganism-mediated

Several microorganisms have been identified that can degrade 2,6-DCP. For example, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-DCP, with the proposed pathway involving an initial attack by hydroxyl radicals on the aromatic ring, leading to the release of chloride ions. nih.gov Subsequent hydroxylation of the aromatic ring leads to ring cleavage and the formation of intermediates like succinic acid. nih.gov

In another example, the bacterium Ralstonia sp. strain RK1 is capable of aerobically degrading and mineralizing 2,6-DCP, using it as a sole source of carbon and energy. nih.gov The degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) can also lead to the formation of 2,6-dichlorobenzamide (B151250) (BAM) and subsequently 2,6-dichlorobenzoic acid (2,6-DCBA) in some soils. nih.gov

Anaerobic degradation of multi-chlorinated phenols often begins with reductive dehalogenation to form mono- or dichlorophenols, which may persist in the environment due to slower degradation rates. sci-hub.se The study of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) degradation has identified intermediates such as 2,4-dichlorophenol (B122985) and 4-monochlorophenol, indicating a stepwise dechlorination process. researchgate.net

Organism/SystemKey Metabolites/ProductsPathway Type
Trichoderma longibraciatumSuccinic acidAerobic Fungal Degradation
Ralstonia sp. strain RK1Complete mineralization (CO2, H2O)Aerobic Bacterial Degradation
Anaerobic microbial communities2-ChlorophenolAnaerobic Reductive Dechlorination
Dichlobenil degradation in soil2,6-Dichlorobenzamide, 2,6-Dichlorobenzoic acidMicrobial Degradation

The transformation of 2,6-dichlorophenol (2,6-DCP) can be initiated through photochemical processes, which involve the absorption of light. These processes can occur directly through the absorption of light by the 2,6-DCP molecule itself or indirectly through the action of a photosensitizer.

Direct Photolysis Studies

Direct photolysis involves the chemical breakdown of a compound by the direct absorption of photons. In the case of 2,6-dichlorophenol, studies have shown that it undergoes direct photolysis when exposed to UV irradiation. nih.gov The efficiency of this process and the resulting intermediates are significantly influenced by the pH of the solution, which determines whether the compound exists in its acidic form (dichlorophenol) or as a dichlorophenolate anion. nih.gov

Research indicates that the direct photolysis of the dichlorophenolate anion is more efficient than that of the undissociated dichlorophenol molecule. nih.gov The transformation pathways also differ between the two forms. The photolysis of dichlorophenols primarily leads to dechlorination, where chlorine atoms are removed from the aromatic ring. nih.gov In contrast, the photolysis of dichlorophenolate anions can result in ring contraction, forming different types of intermediates. nih.gov

In the presence of nitrate (B79036) and under UV irradiation, 2,6-dichlorophenol can also undergo oxidation, nitrosation, and nitration reactions. nih.gov Nitration is particularly favored in acidic conditions. nih.gov

Photosensitized Reactions and Radical Involvement

Photosensitized reactions involve a molecule (the photosensitizer) that absorbs light and then transfers the energy to another molecule (in this case, 2,6-dichlorophenol), initiating its transformation. These reactions often proceed through the formation of highly reactive radical species.

One example of a photosensitizer is riboflavin (B1680620), which is naturally present in some surface waters. nih.gov In the presence of riboflavin and under aerobic conditions, 2,6-dichlorophenol can undergo efficient photooxidation. nih.gov The mechanism involves the generation of both hydrogen peroxide and singlet molecular oxygen (¹O₂), which are key reactive species that drive the degradation of the pesticide. nih.gov Kinetic studies have shown that the photodegradation of dichlorophen (B75788) with singlet oxygen is faster than that of the parent phenol (B47542) compound, which is attributed to its lower pKa value. nih.gov

Another example involves the use of methylene (B1212753) blue as a photosensitizer and ethylenediaminetetraacetic acid (EDTA) as an electron donor to photoreduce the related compound 2,6-dichlorophenolindophenol (DCPIP). mdpi.com This process is highly dependent on pH. mdpi.com The photochemical redox cycling of DCPIP in this system leads to the production of hydrogen peroxide via the reaction of the reduced DCPIP with singlet oxygen. mdpi.com

The involvement of radicals is a common feature in the degradation of 2,6-dichlorophenol. For instance, in biological degradation processes, hydroxyl radicals (OH•) have been shown to attack the aromatic ring of 2,6-DCP, leading to the release of chloride ions. nih.gov In other advanced oxidation processes, hydroxyl radicals have also been identified as playing a crucial role in the degradation of chlorophenolic compounds. researchgate.net

Furthermore, laccase-catalyzed oxidation of 2,6-DCP proceeds via the formation of free radicals, which can then undergo polymerization to form dimers. nih.gov This process also results in some dechlorination due to the oxidative coupling of these radicals. nih.gov

Interactive Table: Photoreduction of DCPIP with Methylene Blue and EDTA

The following table shows the concentration of 2,6-dichlorophenolindophenol (DCPIP) and the resulting hydrogen peroxide (H₂O₂) concentration over time during a photosensitized reaction.

Irradiation Time (min)[DCPIP] (mM)[H₂O₂] (mM)
00.100.00
10.070.01
20.040.03
40.020.06
60.010.09

Data derived from a study on the photoreduction of DCPIP by methylene blue/EDTA, which serves as a model for photosensitized reactions of related compounds. mdpi.com

Environmental Research on Phenol, 2,6 Dichloro

Environmental Fate and Transport Studies

The journey of 2,6-DCP in the environment is dictated by a combination of physical and chemical processes that influence its distribution and longevity.

Adsorption and Mobility in Soil and Sediment Matrices

The mobility of 2,6-DCP in the subsurface is considered to be moderate. nih.gov This is based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of its tendency to bind to organic matter in soil and sediment. A reported Koc value for 2,6-DCP is 410. nih.gov

The compound's mobility is also influenced by its acidity. With a pKa of 6.79, 2,6-DCP will exist partially in its anionic (negatively charged) form in most environmental soils and waters. nih.govwikipedia.org Anionic forms of chemicals generally exhibit lower adsorption to soil particles, which are often negatively charged, potentially increasing their mobility and the risk of leaching into groundwater. nih.gov The fate of chlorophenols in soil is a complex interplay of factors including the soil's pH, organic matter content, and particle size distribution. nih.gov

Table 1: Soil Partitioning and Mobility of 2,6-Dichlorophenol (B41786)

ParameterValueImplication for Environmental MobilitySource
Organic Carbon Partition Coefficient (Koc)410Moderate mobility in soil and sediment. nih.gov
pKa6.79Partial existence as an anion, which can lead to reduced adsorption and increased mobility. nih.govwikipedia.org

Volatilization from Aqueous Systems

Volatilization, the process of a chemical evaporating from water or soil into the air, is considered an important environmental fate process for 2,6-DCP, particularly from moist surfaces. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For 2,6-DCP, the estimated Henry's Law constant is 2.67 x 10⁻⁶ atm-m³/mol. nih.gov

Based on this value, the estimated volatilization half-lives for 2,6-DCP are 18 days from a model river and 130 days from a model lake. nih.gov However, volatilization from dry soil surfaces is not expected to be a significant process. nih.gov

Table 2: Volatilization Potential of 2,6-Dichlorophenol from Water

ParameterValueSignificanceSource
Henry's Law Constant2.67 x 10⁻⁶ atm-m³/molIndicates a potential for volatilization from aqueous environments. nih.gov
Estimated Volatilization Half-life (Model River)18 daysSuggests relatively rapid removal from fast-moving water bodies. nih.gov
Estimated Volatilization Half-life (Model Lake)130 daysSuggests slower removal from slow-moving or static water bodies. nih.gov

Persistence in Various Environmental Compartments

Chlorinated phenols as a group are known for their persistence in the environment. nih.govcetjournal.it The persistence of 2,6-DCP, measured by its half-life, varies significantly depending on the environmental compartment and conditions.

In aqueous environments, the biodegradation half-life of 2,6-DCP has been reported to be as long as 1000 hours (approximately 42 days), suggesting that microbial degradation in water is a slow process. nih.gov In soil, its persistence is highly dependent on the pH. The biodegradation half-life is estimated to be around 59 hours in basic soils, while in acidic soils, it increases substantially to 389 hours. nih.gov In abiotic control experiments, the disappearance of 2,6-DCP was significantly slower, with a half-life of approximately 455 days, highlighting the crucial role of microbes in its breakdown. acs.org

Table 3: Environmental Persistence of 2,6-Dichlorophenol

Environmental CompartmentConditionHalf-lifeSource
WaterBiodegradation~1000 hours nih.gov
SoilBasic (Biodegradation)~59 hours nih.gov
SoilAcidic (Biodegradation)~389 hours nih.gov
SoilAbiotic (Non-biological degradation)~455 days acs.org

Biodegradation and Biotransformation in Natural Systems

Despite its persistence, 2,6-DCP can be broken down by microorganisms, a process known as biodegradation. This is a key mechanism for the natural attenuation of this pollutant.

Microbial Degradation in Soil and Aquatic Environments

The microbial degradation of 2,6-DCP has been confirmed in both soil and aquatic environments. acs.orgnih.govacs.org Studies using radiolabeled 2,6-DCP have shown that bacteria can mineralize the compound, converting it to carbon dioxide (¹⁴CO₂). acs.orgacs.org In one study, after 5 days of incubation in soil inoculated with a specific bacterium, 61% of the initial radioactivity was recovered as ¹⁴CO₂, with only 20% remaining in the soil. acs.orgacs.org

The rate of biodegradation is influenced by several factors. The initial concentration of 2,6-DCP is a critical factor, with high concentrations inhibiting the degradation process. nih.govnih.gov Other important factors include temperature, the size of the microbial inoculum, and the presence of other organic compounds that can serve as additional substrates for the microorganisms. acs.orgresearchgate.net Oxygen is also crucial for the aerobic degradation of 2,6-DCP. acs.org

Identification of Microorganisms Responsible for Degradation

Specific microorganisms capable of degrading 2,6-DCP have been isolated and studied. A key bacterial player is Ralstonia basilensis strain RK1, which was isolated from the sediment of a freshwater pond. nih.govacs.orgnih.gov This bacterium is capable of using 2,6-DCP as its sole source of carbon and energy, completely mineralizing it under aerobic conditions. nih.govnih.gov The degradation by Ralstonia sp. strain RK1 follows Monod kinetics at low concentrations, but the bacterium's growth and degradation activity are inhibited at 2,6-DCP concentrations above 300 µM. nih.govnih.gov This strain has also shown the ability to degrade other chlorophenols and related aromatic compounds. nih.govnih.gov

In addition to bacteria, certain fungi have demonstrated the ability to break down 2,6-DCP. The fungus Trichoderma longibraciatum, isolated from an industrial soil sample, has been shown to tolerate high concentrations of 2,6-DCP (up to 300 mg/L) and use it as an energy source. nih.govresearchgate.net Researchers have proposed a degradation pathway for 2,6-DCP by T. longibraciatum based on the identification of intermediate breakdown products. nih.govresearchgate.net

Table 4: Microorganisms Involved in 2,6-Dichlorophenol Degradation

MicroorganismTypeEnvironment of IsolationKey FindingsSource
Ralstonia basilensis RK1BacteriumFreshwater pond sedimentComplete mineralization of 2,6-DCP as a sole carbon and energy source. Degradation is inhibited by high substrate concentrations. nih.govacs.orgnih.gov
Trichoderma longibraciatumFungusIndustrial soilTolerates high concentrations of 2,6-DCP and utilizes it for energy. A degradation pathway has been proposed. nih.govresearchgate.net

Mineralization Studies using Isotopic Labeling

To confirm that microorganisms are not just transforming 2,6-dichlorophenol but are completely breaking it down to its basic inorganic constituents—a process known as mineralization—scientists employ isotopic labeling techniques. These studies provide definitive evidence of the fate of the compound in a biological system. researchgate.netacs.org

In a key study investigating the degradation of 2,6-DCP in soil, uniformly labeled ¹⁴C-2,6-dichlorophenol (U-¹⁴C-labeled 2,6-DCP) was used. researchgate.netacs.org By tracing the radioactive carbon isotope, researchers could track its path through the metabolic processes of the soil microorganisms. The experiment involved inoculating unsaturated soil with the bacterium Ralstonia basilensis RK1. researchgate.net

The results of this isotopic labeling study were conclusive. After a five-day incubation period, it was found that 61% of the initial radioactivity from the U-¹⁴C-labeled 2,6-DCP had been converted into ¹⁴CO₂. researchgate.netacs.org The detection of labeled carbon dioxide is direct proof of the cleavage of the aromatic ring and the complete oxidation of the carbon skeleton of the 2,6-DCP molecule. researchgate.net

Furthermore, analysis of the soil at the end of the experiment showed that only 20% of the initial radioactivity remained, and no 2,6-DCP was detected. researchgate.netacs.org This demonstrates that the disappearance of the parent compound from the soil was due to its mineralization by the bacteria, rather than simple adsorption to soil particles or transformation into other persistent organic compounds. researchgate.net Such studies are crucial for validating the effectiveness of bioremediation strategies, as they confirm the complete removal of the pollutant from the environment. researchgate.netamanote.com

Formation as a Disinfection Byproduct (DBP) and its Environmental Implications

Phenol (B47542), 2,6-dichloro- is part of a larger group of compounds known as chlorophenols, which are recognized as disinfection byproducts (DBPs). wikipedia.orgepa.gov DBPs are chemical compounds that form during water disinfection processes when a disinfectant, most commonly chlorine, reacts with natural organic matter (NOM) present in the source water. wikipedia.orgdep.state.pa.us

The formation of DBPs is a significant environmental and public health concern. While water disinfection is essential for killing pathogenic microorganisms, the unintended consequence is the creation of potentially harmful chemical compounds. dep.state.pa.usacs.org The specific types and concentrations of DBPs formed depend on several factors, including the type and dose of the disinfectant used, the concentration and characteristics of NOM, water temperature, and pH. nih.gov For example, the formation of certain haloacetic acids is favored at lower pH levels, while trihalomethanes are more likely to form at higher pH levels. nih.gov

Chlorophenols, including 2,6-DCP, can be formed when phenols present in the source water react with chlorine. acs.org The presence of these compounds in treated drinking water has environmental implications as they are toxic and can persist in the environment. researchgate.netnih.gov The discharge of these compounds into aquatic ecosystems can pose a risk to aquatic life. epa.gov Moreover, some DBPs are known or suspected carcinogens, leading to regulations that limit their allowable concentrations in drinking water. dep.state.pa.usepa.gov The environmental challenge lies in balancing the need for effective disinfection to prevent waterborne diseases against the need to minimize the formation of hazardous DBPs like 2,6-dichlorophenol. acs.org

Theoretical and Computational Studies of Phenol, 2,6 Dichloro

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been successfully applied to calculate the properties of atoms, molecules, and solids. mpg.de For 2,6-dichlorophenol (B41786), DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies.

DFT studies can predict bond lengths, bond angles, and dihedral angles of the molecule with high accuracy. These calculations provide a three-dimensional picture of the molecule's structure. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

A study on the related compound, 2,6-dichloro-4-nitroaniline, utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to analyze its molecular and electronic properties. ajeee.co.in Such calculations help in understanding the influence of substituent groups on the benzene (B151609) ring's geometry and electronic structure. ajeee.co.in

Table 1: Computed Properties of 2,6-dichlorophenol

PropertyValue
Molecular FormulaC6H4Cl2O
Molecular Weight163.00 g/mol
XLogP32.7
Exact Mass161.9639201 Da
The data in this table is based on computed properties and provides a theoretical profile of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com These simulations can provide detailed information about the interactions between 2,6-dichlorophenol molecules and their environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov

In the context of 2,6-dichlorophenol, MD simulations can be used to investigate its behavior in different solvents, its partitioning between different phases, and its potential to interact with biological targets. By simulating the system over time, researchers can observe dynamic processes like hydrogen bonding, which plays a crucial role in the properties of phenolic compounds. nih.gov The simulations can reveal how the chlorine atoms and the hydroxyl group of 2,6-dichlorophenol influence its interactions with surrounding molecules. nih.gov

Multiscale simulations, which combine different levels of theoretical modeling, can link molecular-level interactions to the macroscopic behavior of molecular assemblies. nih.govosti.gov For instance, understanding the intermolecular forces is key to predicting the formation of aggregates or the behavior of the compound in complex mixtures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov These models are widely used in toxicology and environmental science to predict the properties and effects of chemicals, reducing the need for extensive animal testing. nih.govoecd.org

For environmental processes, QSAR models can be developed to predict the fate and transport of 2,6-dichlorophenol in the environment. This includes predicting its biodegradability, soil sorption, and potential for bioaccumulation. The models are built by identifying molecular descriptors that correlate with a specific environmental endpoint. mdpi.com These descriptors can be physicochemical properties (like logP, the partition coefficient) or structural features of the molecule. nih.gov

The development of a robust QSAR model involves several key steps: data collection, selection of molecular descriptors, model building using statistical methods, and rigorous validation to ensure its predictive reliability. nih.govresearchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to enhance their regulatory acceptance. oecd.org For chlorophenols, QSAR models can help in assessing their potential environmental risks based on their molecular structure.

Table 2: Key Aspects of QSAR Modeling

StepDescription
Data CollectionGathering a dataset of molecules with known activities. nih.gov
Descriptor SelectionIdentifying and calculating numerical representations of molecular features. nih.gov
Model BuildingUsing statistical methods to create a mathematical relationship between descriptors and activity. nih.gov
Model ValidationTesting the model's ability to predict the activity of new compounds. oecd.orgnih.gov

Spectroscopic Simulations and Vibrational Analysis

Computational methods are also employed to simulate and interpret the spectroscopic properties of 2,6-dichlorophenol. chemrxiv.org DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. ajeee.co.in

By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the fundamental vibrational modes of the molecule can be achieved. ajeee.co.in This analysis helps in understanding how the different parts of the molecule vibrate and how these vibrations are influenced by the substituent groups. For instance, the characteristic stretching and bending vibrations of the O-H, C-Cl, and C-H bonds can be identified and assigned. ajeee.co.in

Simulations can also help in understanding more complex spectroscopic techniques like two-dimensional infrared (2D-IR) spectroscopy, which provides information about the coupling and interactions between different vibrational modes. rsc.org The UV-visible spectrum of 2,6-dichlorophenol, which shows absorption peaks around 285 nm, 278 nm, and 205 nm, can also be investigated using theoretical methods to understand the electronic transitions responsible for these absorptions. researchgate.net

Derivatization and Application of Phenol, 2,6 Dichloro As a Chemical Intermediate in Research

Synthesis of Agrochemical Intermediates (e.g., fungicides, herbicides)

2,6-Dichlorophenol (B41786) is a significant precursor in the production of various agrochemicals, including fungicides and herbicides. sigmaaldrich.comnih.gov Its structural framework is incorporated into larger molecules designed to exhibit specific biocidal activities.

One of the notable applications of 2,6-dichlorophenol is in the synthesis of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govwikipedia.org Although 2,4-dichlorophenol (B122985) is the primary phenol (B47542) used, 2,6-dichlorophenol can be an impurity in this process. nih.gov The production of 2,4-D involves the reaction of the corresponding dichlorophenol with chloroacetic acid. wikipedia.org

Furthermore, 2,6-dichlorophenol derivatives are utilized in creating potent insecticides and acaricides. For instance, it is a key intermediate in producing dihalopropene compounds with insecticidal and acaricidal properties. google.comgoogleapis.com The synthesis involves the reaction of a phenol compound with sulfuryl chloride in the presence of a secondary amine to yield a 2,6-dichlorophenol derivative. google.com

The compound also serves as a starting material for other agrochemical intermediates. For example, it can be nitrated and subsequently reduced to produce 2,6-dichloro-4-aminophenol. patsnap.com This resulting compound is an intermediate for pesticides like hexaflumuron (B1673140) and chlorfluazuron. patsnap.com

The versatility of 2,6-dichlorophenol as an agrochemical intermediate is underscored by its role in the synthesis of a broad spectrum of bioactive molecules.

Preparation of Pharmaceutical Precursors

In the pharmaceutical industry, 2,6-dichlorophenol is a recognized intermediate for synthesizing active pharmaceutical ingredients (APIs). google.com A prominent example is its use in the production of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). google.com

The synthesis of Diclofenac involves a multi-step process where 2,6-dichlorophenol is a key starting material. One synthetic route involves the reaction of 2,6-dichlorophenol with other reagents to form N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, a crucial intermediate for Diclofenac. google.com

Formation of Complex Ligands and Coordination Compounds

The structure of 2,6-dichlorophenol, with its hydroxyl group and adjacent chlorine atoms, allows it to act as a ligand in the formation of coordination compounds. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. purdue.edulibretexts.org The lone pairs of electrons on the oxygen atom of the hydroxyl group can be donated to a metal center.

Research has shown that 2,6-dichlorophenol can form cocrystals with other organic molecules, leading to the formation of supramolecular structures. nih.gov These structures are held together by non-covalent interactions, such as hydrogen bonding. For example, it has been shown to form a cocrystal with 2,4-diamino-6-methyl-1,3,5-triazine, resulting in a two-dimensional network. nih.gov

The ability of 2,6-dichlorophenol and its derivatives to form stable complexes is an area of active research, with potential applications in catalysis and materials science. The specific geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

Role in the Synthesis of Other Chlorinated Phenols and Aromatic Compounds

2,6-Dichlorophenol is a key intermediate in the synthesis of other chlorinated phenols and aromatic compounds. nih.gov It can be further chlorinated to produce 2,4,6-trichlorophenol (B30397). nih.govnih.govchemicalbook.com This reaction is typically carried out using a chlorinating agent such as chlorine gas or sulfuryl chloride. chemicalbook.comorgsyn.org

The synthesis of 2,6-dichlorophenol itself can be achieved through various methods, including the chlorination of phenol. google.comchemicalbook.comorgsyn.orgwikipedia.org Depending on the reaction conditions and catalysts used, different isomers of dichlorophenol can be obtained. For instance, the chlorination of phenol can yield a mixture of 2,4-dichlorophenol and 2,6-dichlorophenol. chemicalbook.com Specific synthetic methods have been developed to improve the yield and purity of 2,6-dichlorophenol. google.com

Furthermore, 2,6-dichlorophenol can be used to synthesize other substituted aromatic compounds. For example, its reaction with other molecules can introduce the 2,6-dichlorophenyl moiety into a larger molecular framework, which is a common strategy in the synthesis of complex organic molecules.

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 2,6 Dichloro in Research Matrices

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of 2,6-DCP. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for analyzing this compound in complex samples.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID, MS)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like 2,6-DCP. The choice of detector is critical and depends on the specific requirements of the analysis, such as sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for the identification and quantification of 2,6-DCP. greenpeace.touoa.gr It provides high selectivity and sensitivity, allowing for the detection of trace levels of the compound in complex matrices such as environmental and biological samples. The mass spectrometer identifies compounds based on their mass-to-charge ratio, providing structural information that confirms the presence of 2,6-DCP. For instance, in the analysis of volatile organic compounds, GC-MS can be operated in either SCAN or SIM (Selective Ion Monitoring) mode for identification and quantification. greenpeace.to The ions monitored for 2,6-dichlorophenol (B41786) are typically m/z 162, 164, 63, and 98. greenpeace.togreenpeace.to To enhance sensitivity, 2,6-DCP can be derivatized with acetic anhydride (B1165640) to improve its chromatographic properties, achieving a limit of detection (LOD) of 0.1 µg/L.

Gas Chromatography with Electron Capture Detector (GC-ECD) is particularly sensitive to halogenated compounds like 2,6-DCP. The ECD is highly selective for electrophilic compounds, making it an excellent choice for detecting chlorinated phenols. This method can achieve low detection limits, often in the picogram range.

Gas Chromatography with Flame Ionization Detector (GC-FID) is a more general-purpose detector that responds to compounds containing carbon-hydrogen bonds. While less sensitive than ECD for halogenated compounds, GC-FID is a robust and reliable detector for quantifying higher concentrations of 2,6-DCP. unibo.it

In some cases, derivatization of phenols to form methylated phenols or pentafluorobenzyl ether derivatives can be employed before GC analysis. jcsp.org.pk This process can improve the volatility and thermal stability of the analytes, leading to better chromatographic separation and detection.

Table 1: GC Detectors for 2,6-Dichlorophenol Analysis

DetectorPrincipleSelectivity for 2,6-DCPCommon Applications
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized analytes.High (provides structural confirmation). greenpeace.touoa.grTrace level quantification and confirmation in complex matrices.
Electron Capture Detector (ECD)Detects electron-absorbing compounds (halogens).High.Analysis of chlorinated pesticides and phenols.
Flame Ionization Detector (FID)Ionizes organic compounds in a hydrogen flame.Moderate (general for organics). unibo.itQuantification of organic compounds at moderate to high concentrations.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid chromatography, particularly when coupled with mass spectrometry, offers a powerful alternative to GC for the analysis of 2,6-DCP, especially for non-volatile or thermally labile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and selectivity for the analysis of 2,6-DCP in aqueous and other complex matrices. These techniques are particularly useful for analyzing polar compounds that are not easily amenable to GC analysis. LC-MS/MS offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and improves quantification accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of 2,6-DCP. nih.govlgcstandards.com

HPLC with UV Detection: A common setup for HPLC analysis of 2,6-DCP involves a C18 column and a UV detector. regulations.gov The mobile phase often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid to ensure good peak shape and resolution. sielc.com This method is scalable and can be used for both analytical and preparative separations. For purity assessment, HPLC can effectively separate 2,6-DCP from its isomers and other impurities. The purity is often determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Sample Preparation and Extraction Methodologies for Complex Matrices (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate 2,6-DCP from complex matrices and to concentrate it to levels suitable for instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of 2,6-DCP from aqueous samples. nih.gov C18 cartridges are commonly employed, where the analyte is adsorbed onto the solid phase and then eluted with a suitable organic solvent. The efficiency of SPE can be influenced by factors such as sample pH and the choice of eluent.

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting 2,6-DCP from water samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, ASE can be an efficient extraction method. uoa.gr It uses elevated temperatures and pressures to increase the extraction efficiency of organic solvents.

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a sorbent material to extract analytes from a liquid sample. It offers high enrichment factors and is suitable for trace analysis.

Analytical Method Development and Validation for Trace Level Analysis

Developing and validating analytical methods is essential to ensure the accuracy, precision, and reliability of the data obtained for 2,6-DCP at trace levels.

Method development involves optimizing various parameters, including the choice of chromatographic column, mobile phase composition (for LC), temperature program (for GC), and detector settings. The goal is to achieve good separation of 2,6-DCP from potential interferences with a reasonable analysis time.

Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For trace level analysis of 2,6-DCP, achieving low LODs and LOQs is crucial. For example, a GC-MS method for phenols, including 2,6-DCP, reported a method detection limit (MDL) of 1.390 µg/L in water. nemi.gov

Applications in Environmental Monitoring Research

The analytical methodologies described above are extensively applied in environmental monitoring research to assess the presence and levels of 2,6-DCP in various environmental compartments. As a priority pollutant, monitoring its concentration in industrial wastewater, surface water, and soil is essential for environmental protection. solubilityofthings.comgreenpeace.to

Research studies have utilized these techniques to:

Determine the concentration of 2,6-DCP in industrial effluents, particularly from the pulp and paper industry. nemi.gov

Investigate the fate and transport of 2,6-DCP in aquatic and terrestrial ecosystems.

Assess the effectiveness of water treatment processes in removing chlorophenols.

Monitor the levels of 2,6-DCP in drinking water to ensure compliance with regulatory guidelines. gov.bc.ca

Future Research Directions for Phenol, 2,6 Dichloro , Monohydrate

Elucidation of Comprehensive Degradation Pathways in Diverse Environmental Systems

Future research should focus on unraveling the complete degradation pathways of 2,6-dichlorophenol (B41786) (2,6-DCP) in various environmental matrices. While some microbial degradation has been studied, the intricate steps and intermediate compounds formed in soil, water, and sediment under different conditions (aerobic vs. anaerobic) remain to be fully elucidated. nih.gov For instance, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-DCP, with a proposed pathway involving the attack of hydroxyl radicals on the aromatic ring, leading to the release of chlorine ions. nih.gov However, the complete sequence of intermediates and final breakdown products needs more detailed investigation.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could be employed to identify and quantify transient intermediates. Isotope labeling studies would be invaluable in tracing the fate of the carbon and chlorine atoms throughout the degradation process. Understanding these pathways is crucial for developing effective bioremediation strategies and for accurately assessing the environmental persistence and impact of this compound. nih.govcetjournal.it

Development of Greener Synthetic Routes and Catalytic Systems

The development of more environmentally friendly and efficient synthetic methods for 2,6-dichlorophenol is a key area for future research. Current industrial synthesis often involves the direct chlorination of phenol (B47542), which can produce a mixture of chlorinated phenols, requiring extensive purification and leading to chlorinated byproducts. chemicalbook.com

Research should be directed towards highly selective catalytic systems that minimize waste and energy consumption. This includes the exploration of novel catalysts, such as supported metal nanoparticles or zeolites, that can direct the chlorination specifically to the 2 and 6 positions of the phenol ring. A patented method utilizing chlorobenzene (B131634) as a solvent and N-methylaniline as a catalyst has shown promise, achieving a high yield and purity of over 99.5%. google.com Further research into solid acid catalysts or enzyme-catalyzed chlorination could offer even more sustainable alternatives. The goal is to develop processes that have a high atom economy, use non-toxic reagents and solvents, and allow for easy catalyst recovery and reuse. google.com

Advanced Characterization of Hydrate (B1144303) Forms and Solid-State Properties

A thorough investigation into the different hydrate forms and the solid-state properties of 2,6-dichlorophenol is warranted. While it is known to exist as a monohydrate, the conditions under which different polymorphic or hydrated forms appear, and their relative stabilities, are not well-documented. The presence of water can significantly influence the crystal structure, melting point, solubility, and ultimately, the bioavailability and environmental fate of the compound.

Advanced solid-state characterization techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR should be employed. These studies will provide a detailed understanding of the intermolecular interactions, including hydrogen bonding networks, within the crystal lattice of the monohydrate and any other identified forms. This knowledge is fundamental for controlling the physical properties of the compound during manufacturing, storage, and formulation.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

Combining computational modeling with experimental studies offers a powerful approach to gain a deeper mechanistic understanding of the reactivity and degradation of 2,6-dichlorophenol. researchgate.net Density functional theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and elucidate the electronic structure of the molecule. researchgate.netresearchgate.net This can provide insights into its susceptibility to nucleophilic or electrophilic attack and the mechanisms of its breakdown by chemical or biological means.

For instance, computational studies could help to predict the most likely sites for enzymatic attack during microbial degradation or to understand the reaction mechanism of its oxidation by advanced oxidation processes. researchgate.netresearchgate.net These theoretical predictions can then be validated through carefully designed experiments, such as kinetic studies and product analysis. This integrated approach can accelerate the discovery of new degradation pathways and the design of more efficient remediation technologies.

Exploration of Novel Derivatives with Tailored Properties for Specific Synthetic Applications

Future research should also explore the synthesis of novel derivatives of 2,6-dichlorophenol with tailored properties for specific applications. As a known intermediate in the synthesis of pharmaceuticals, herbicides, and dyes, modifying its structure could lead to new compounds with enhanced or novel functionalities. patsnap.comnbinno.com For example, a series of optically active 2,6-disubstituted alkylphenols have been synthesized and shown to have potential as general anesthetics. nih.gov

Systematic modifications of the phenolic hydroxyl group or the aromatic ring could be explored to create a library of new derivatives. These compounds could then be screened for a variety of biological activities or for their potential as building blocks in materials science. Structure-activity relationship (SAR) studies, guided by computational modeling, would be essential in designing derivatives with desired properties, such as increased efficacy, reduced toxicity, or improved environmental biodegradability. nih.gov

Q & A

Q. Methodological Answer :

  • EPA Method 8270 (gas chromatography-mass spectrometry, GC-MS) is widely used for semivolatile organic compounds like 2,6-DCP in groundwater. Detection limits for chlorophenols under this method typically range from 0.05–10 µg/L depending on sample preparation .
  • For isotopic labeling studies, deuterated standards (e.g., Phenol-2,4,6-d3) can improve quantification accuracy via isotope dilution. These standards are commercially available and compatible with GC-MS workflows .
  • Quality Assurance : Include surrogate recovery checks (e.g., 1,2-dichloropropane) to validate extraction efficiency and minimize matrix interference .

How can researchers confirm the structural integrity and purity of synthesized 2,6-dichlorophenol monohydrate?

Q. Methodological Answer :

  • Spectroscopic Characterization : Compare experimental NMR and IR spectra with reference data from the NIST Chemistry WebBook (e.g., InChIKey: HOLHYSJJBXSLMV-UHFFFAOYSA-N for anhydrous 2,6-DCP). Note that monohydrate forms may exhibit shifted O–H stretching vibrations due to hydrogen bonding .
  • Thermogravimetric Analysis (TGA) : Differentiate monohydrate from anhydrous forms by measuring mass loss at 100–120°C, corresponding to water release .
  • Chromatographic Purity : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm (optimal for chlorophenols) and spiking with certified reference materials .

What experimental strategies are effective in elucidating the enzymatic degradation pathways of 2,6-DCP by fungal laccases?

Q. Methodological Answer :

  • Enzyme Selection : Use purified laccases (e.g., LAC-4 from Ganoderma lucidum) under controlled pH (4.5–5.5) and oxygen saturation. Monitor chloride ion release via ion chromatography to confirm dechlorination .
  • Radical Trapping : Add free radical scavengers (e.g., TEMPO) during reactions to stabilize intermediates for GC-MS detection. Without trapping, coupling products like 2,6-dichloro-4-(2,6-dichlorophenoxy) phenol may dominate .
  • Negative Controls : Include heat-inactivated enzyme batches to distinguish abiotic vs. biotic degradation .

How should researchers address contradictions in substrate specificity when 2,6-DCP is not metabolized by certain oxidoreductases?

Q. Methodological Answer :

  • Enzyme-Substrate Docking Studies : Use computational tools (e.g., AutoDock Vina) to assess steric or electronic incompatibility between 2,6-DCP and the enzyme’s active site. For example, ortho-chlorine substituents may hinder binding in cytochrome P450 systems .
  • Effector Screening : Test non-substrate effectors (e.g., 3-chlorophenol) to determine if they modulate enzyme activity indirectly. Measure oxygen consumption rates via Clark-type electrodes to validate catalytic turnover .
  • Comparative Assays : Cross-test with structurally analogous substrates (e.g., 2,4-DCP) to identify substituent-position effects on reactivity .

What regulatory considerations apply to the laboratory handling and disposal of 2,6-DCP monohydrate?

Q. Methodological Answer :

  • Waste Classification : 2,6-DCP is listed as RCRA hazardous waste U082 . Dispose via EPA-approved incineration or chemical treatment facilities. Reportable quantity (RQ) is 100 lbs (45.4 kg) under CERCLA .
  • Exposure Controls : Use fume hoods and personal protective equipment (PPE) compliant with OSHA standards. Air monitoring is recommended if handling exceeds 1 mg/m³ .
  • Documentation : Maintain Safety Data Sheets (SDS) citing CAS 87-65-0 and hydrate-specific physicochemical data .

How can experimental design optimize the crystallization of 2,6-DCP monohydrate for stability studies?

Q. Methodological Answer :

  • Solvent Screening : Use a fractional factorial design to test solvents (e.g., methanol/water mixtures) and supersaturation ratios. Monitor crystal growth via polarized light microscopy .
  • Stability Protocols : Store crystals under controlled humidity (≥80% RH) to prevent dehydration. Characterize hydrate stability via dynamic vapor sorption (DVS) assays .
  • Coformer Screening : Explore co-crystallization with pharmaceutically relevant coformers (e.g., caffeine) to enhance solubility while retaining hydrate structure .

What advanced techniques resolve discrepancies in detecting 2,6-DCP degradation intermediates during oxidative coupling reactions?

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to identify dimeric products (e.g., 3,3′,5,5′-tetrachloro-4,4′-dihydroxybiphenyl) with ppm-level mass accuracy .
  • Electron Paramagnetic Resonance (EPR) : Detect transient free radicals (e.g., phenoxyl radicals) during laccase catalysis. Spin-trapping agents like DMPO enhance signal resolution .
  • Isotopic Labeling : Synthesize ¹³C-labeled 2,6-DCP to track carbon flow in unresolved chromatographic peaks via isotopic pattern analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.